2,3-Pentadienamide, 4-phenyl-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-4-phenyl-2,3-pentadienamide is an organic compound characterized by a benzyl group attached to a phenyl-substituted pentadienamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-phenyl-2,3-pentadienamide typically involves the reaction of benzylamine with 4-phenyl-2,3-pentadienoic acid under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-4-phenyl-2,3-pentadienamide may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-phenyl-2,3-pentadienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-Benzyl-4-phenyl-2,3-pentadienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-4-phenyl-2,3-pentadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-4-phenyl-2,3-butadienamide: Similar structure but with a butadiene moiety instead of a pentadiene.
N-Benzyl-4-phenyl-2,3-hexadienamide: Similar structure but with a hexadiene moiety instead of a pentadiene.
Uniqueness: N-Benzyl-4-phenyl-2,3-pentadienamide is unique due to its specific pentadiene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
827302-78-3 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
benzyl(4-phenylpent-3-enoyl)azanide |
InChI |
InChI=1S/C18H17NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-13H,14H2,1H3 |
InChI Key |
ZPNXJVQSSQPKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[CH+]C(=O)[N-]CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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